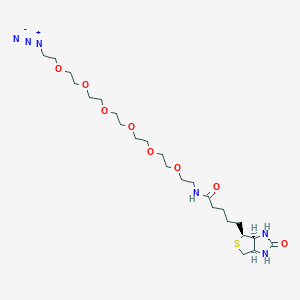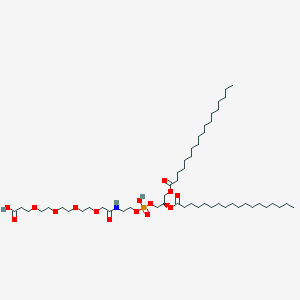
Dspe-peg4-dbco
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-4-dibenzocyclooctyne (DSPE-PEG4-DBCO) is a compound that combines a phospholipid (DSPE), a polyethylene glycol (PEG) spacer, and a dibenzocyclooctyne (DBCO) functional group. This compound is widely used in bioconjugation and drug delivery systems due to its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, which are a type of click chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of DSPE-PEG4-DBCO typically involves the following steps:
Synthesis of DSPE-PEG4: The DSPE is first conjugated with a PEG spacer. This is usually done through a reaction between DSPE and a PEG derivative with a reactive end group, such as a carboxyl or amine group, under mild conditions to avoid degradation of the lipid.
Attachment of DBCO: The PEGylated DSPE is then reacted with a DBCO derivative. This step often involves the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) to facilitate the formation of a stable amide bond between the PEG and DBCO.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving:
Large-scale reactors: for the initial PEGylation and subsequent DBCO attachment.
Purification techniques: such as column chromatography and recrystallization to ensure the removal of unreacted starting materials and by-products.
Quality control measures: including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the final product.
化学反应分析
Types of Reactions: DSPE-PEG4-DBCO primarily undergoes click chemistry reactions, specifically SPAAC reactions. These reactions are characterized by:
Strain-promoted cycloaddition: The DBCO group reacts with azide-containing molecules without the need for a copper catalyst, making it biocompatible and suitable for in vivo applications.
Substitution reactions: The PEG spacer can be modified to introduce various functional groups, enhancing the versatility of the compound.
Common Reagents and Conditions:
Azide-containing molecules: These are the primary reactants for SPAAC reactions with this compound.
Mild aqueous conditions: The reactions typically occur in water or buffer solutions at physiological pH and temperature, ensuring compatibility with biological systems.
Major Products:
Chemistry:
Bioconjugation: this compound is used to attach biomolecules to surfaces or other molecules, facilitating the study of molecular interactions and functions.
Biology:
Cellular Imaging: The compound is used to label cells with fluorescent probes, aiding in the visualization of cellular processes.
Drug Delivery: this compound is incorporated into liposomes and other nanocarriers to improve the delivery and targeting of therapeutic agents.
Medicine:
Targeted Therapy: The compound is used in the development of targeted drug delivery systems, enhancing the efficacy and reducing the side effects of treatments.
Industry:
作用机制
Mechanism: The primary mechanism of action for DSPE-PEG4-DBCO involves its ability to undergo SPAAC reactions. The DBCO group reacts with azide groups on target molecules, forming a stable triazole linkage. This reaction is highly specific and efficient, occurring under mild conditions without the need for a catalyst.
Molecular Targets and Pathways:
Molecular Targets: Azide-functionalized biomolecules, such as proteins, peptides, and nucleic acids.
Pathways: The SPAAC reaction pathway involves the formation of a strained alkyne intermediate, which rapidly reacts with the azide to form the triazole product.
相似化合物的比较
DSPE-PEG4-NHS: Similar to DSPE-PEG4-DBCO but with an N-hydroxysuccinimide (NHS) ester group, used for amine-reactive bioconjugation.
DSPE-PEG4-Maleimide: Contains a maleimide group for thiol-reactive bioconjugation.
DSPE-PEG4-Azide: Features an azide group, allowing it to react with alkyne-functionalized molecules.
Uniqueness: this compound is unique due to its ability to undergo SPAAC reactions without the need for a copper catalyst, making it highly suitable for biological applications where copper can be toxic. This property distinguishes it from other PEGylated DSPE derivatives that require more stringent reaction conditions.
属性
IUPAC Name |
[(2R)-3-[2-[3-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H116N3O15P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41-70(78)86-60-65(89-71(79)42-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)61-88-90(80,81)87-52-49-73-68(76)47-51-83-54-56-85-58-57-84-55-53-82-50-46-67(75)72-48-45-69(77)74-59-64-39-34-33-37-62(64)43-44-63-38-35-36-40-66(63)74/h33-40,65H,3-32,41-42,45-61H2,1-2H3,(H,72,75)(H,73,76)(H,80,81)/t65-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQFURRJENJBHO-IDKUVDLHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)OC(=O)CCCCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)OC(=O)CCCCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H116N3O15P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1282.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)propanoate](/img/structure/B8106338.png)


![5-((3aR,4R,6aS)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)pentanamide](/img/structure/B8106362.png)






